

3,3-Dimethylpentan-1-ol IUPAC name

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Compound of Interest

Compound Name: 3,3-Dimethylpentan-1-ol

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An In-depth Technical Guide to **3,3-Dimethylpentan-1-ol**

Abstract

This technical guide provides a comprehensive overview of **3,3-Dimethylpentan-1-ol**, a branched primary alcohol. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via a Grignard reaction, and explores its potential applications within the fields of chemical research and drug development. All quantitative data is presented in tabular format for clarity. Additionally, key processes are visualized using Graphviz diagrams to illustrate the synthetic workflow and a conceptual drug discovery process. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

3,3-Dimethylpentan-1-ol is an organic compound with the chemical formula $C_7H_{16}O$.^[1] As a primary alcohol with a quaternary carbon center, it possesses unique steric and electronic properties that make it an interesting building block in organic synthesis. Its structure consists of a pentanol backbone with two methyl groups attached to the third carbon atom. The correct IUPAC name for this compound is **3,3-dimethylpentan-1-ol**.^{[1][2]} While specific applications in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry, where molecular architecture plays a critical role in biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **3,3-Dimethylpentan-1-ol** is presented in Table 1. This data is crucial for its application in chemical synthesis and for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
IUPAC Name	3,3-dimethylpentan-1-ol	[1][2]
Molecular Formula	C7H16O	[1][3][4]
Molecular Weight	116.20 g/mol	[1][2][5][3][4][6][7]
CAS Number	19264-94-9	[2][5][3][4]
Appearance	Colorless liquid	
Boiling Point	167°C	[5][3]
Melting Point	-30.45°C (estimate)	[5][3]
Density	0.8280 g/mL	[5][3]
Refractive Index	1.4260	[5][3]
pKa	15.20 ± 0.10 (Predicted)	[3]
LogP (XLogP3)	2.2	[1][3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	3	[3]

Synthesis and Experimental Protocols

The synthesis of **3,3-Dimethylpentan-1-ol** can be achieved through a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. This protocol details the reaction of a 3,3-dimethylpentyl Grignard reagent with formaldehyde. The general approach is adapted from established procedures for synthesizing similar primary alcohols.[8][9]

Synthesis of 3,3-Dimethylpentylmagnesium Halide (Grignard Reagent)

The first stage involves the formation of the Grignard reagent from 1-halo-3,3-dimethylpentane.

Materials:

- Magnesium turnings
- 1-Chloro-3,3-dimethylpentane (or 1-Bromo-3,3-dimethylpentane)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)

Protocol:

- **Apparatus Setup:** A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent moisture from quenching the reaction.
- **Initiation:** Magnesium turnings are placed in the flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium surface.
- **Reagent Addition:** A solution of 1-chloro-3,3-dimethylpentane in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and should initiate with gentle warming.
- **Reaction Completion:** Once the addition is complete, the mixture is refluxed until the magnesium is consumed, resulting in a grayish solution of 3,3-dimethylpentylmagnesium chloride.

Reaction with Formaldehyde and Work-up

The Grignard reagent is then reacted with formaldehyde, followed by an acidic work-up to yield the final product.

Materials:

- Paraformaldehyde or formaldehyde gas
- Anhydrous diethyl ether or THF
- Dilute hydrochloric acid or saturated ammonium chloride solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Protocol:

- **Formaldehyde Source:** Paraformaldehyde is depolymerized by heating, and the resulting formaldehyde gas is bubbled through the cooled Grignard reagent solution. Alternatively, the Grignard solution can be added to a cooled slurry of paraformaldehyde in ether.
- **Quenching:** The reaction mixture is carefully quenched by slow addition to a cold, dilute solution of hydrochloric acid or saturated ammonium chloride.
- **Extraction:** The aqueous layer is separated and extracted multiple times with diethyl ether.
- **Washing:** The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **3,3-Dimethylpentan-1-ol** can be purified by fractional distillation to yield the pure product.



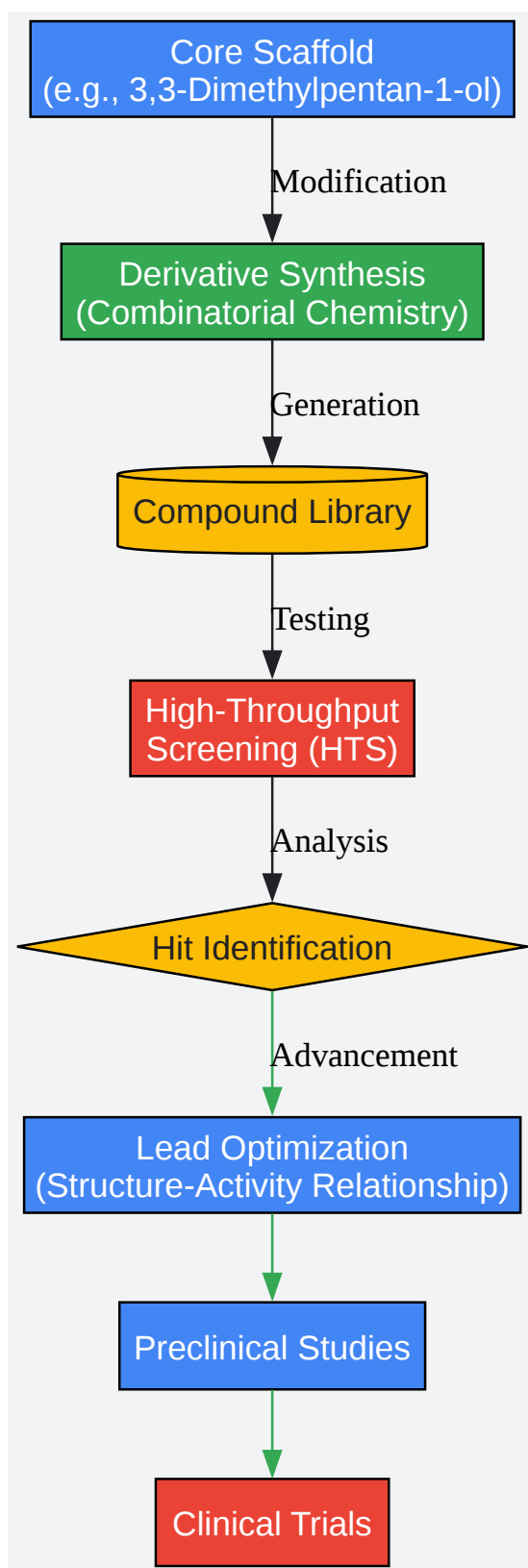
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Caption: A workflow for the synthesis of **3,3-Dimethylpentan-1-ol**.

Conceptual Applications in Drug Development

While **3,3-Dimethylpentan-1-ol** is not a widely cited pharmaceutical agent, its structural features are of interest in medicinal chemistry. The cyclopentane scaffold, a related cyclic structure, is a common motif in many biologically active compounds and approved drugs.^[10] The principles used to evaluate such scaffolds can be applied to novel structures like **3,3-Dimethylpentan-1-ol**. The general workflow involves synthesizing a library of derivatives and screening them for biological activity against various targets.

A generalized workflow for evaluating a new chemical entity in a drug discovery context is shown below. This process begins with the core scaffold, from which a diverse library of derivatives is synthesized. These compounds then undergo high-throughput screening to identify "hits"—molecules that show activity against a biological target. Promising hits are then optimized through further chemical modification to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a potential drug candidate.



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Caption: A conceptual workflow for drug discovery based on a novel scaffold.

Conclusion

3,3-Dimethylpentan-1-ol is a well-defined chemical entity with established physicochemical properties. Its synthesis is readily achievable through standard organic chemistry techniques such as the Grignard reaction. While its direct role in drug development is not yet established, it represents a class of structurally interesting molecules that could serve as scaffolds for the synthesis of novel compounds with potential biological activity. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound.

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